7-Chloro-1-isopropyl-1,6-naphthyridin-2-one
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Overview
Description
7-Chloro-1-isopropyl-1,6-naphthyridin-2-one is a heterocyclic compound that belongs to the naphthyridine family. This compound is characterized by its unique structure, which includes a chlorine atom at the 7th position and an isopropyl group at the 1st position of the naphthyridine ring. It has a molecular formula of C11H11ClN2O and a molecular weight of 222.67 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-1-isopropyl-1,6-naphthyridin-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 7-chloro-1,6-naphthyridin-2-ol with isopropyl halides in the presence of a base. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
7-Chloro-1-isopropyl-1,6-naphthyridin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthyridine N-oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as dihydro derivatives.
Substitution: The chlorine atom at the 7th position can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions.
Major Products Formed
The major products formed from these reactions include naphthyridine N-oxides, dihydro naphthyridines, and various substituted derivatives depending on the nucleophile used .
Scientific Research Applications
7-Chloro-1-isopropyl-1,6-naphthyridin-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 7-Chloro-1-isopropyl-1,6-naphthyridin-2-one involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may act as an inhibitor of kinases or other proteins involved in cell signaling pathways . The exact molecular targets and pathways can vary depending on the specific application and derivative of the compound.
Comparison with Similar Compounds
Similar Compounds
7-Chloro-1,6-naphthyridin-2-ol: Similar structure but lacks the isopropyl group.
7-Chloro-1,8-naphthyridin-2-amine: Contains an amine group instead of the isopropyl group.
7-Chloro-1,6-naphthyridin-2(1H)-one: Similar structure but without the isopropyl group.
Uniqueness
The presence of the isopropyl group at the 1st position in 7-Chloro-1-isopropyl-1,6-naphthyridin-2-one imparts unique chemical and biological properties. This modification can enhance the compound’s stability, solubility, and interaction with biological targets, making it distinct from other similar compounds .
Properties
Molecular Formula |
C11H11ClN2O |
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Molecular Weight |
222.67 g/mol |
IUPAC Name |
7-chloro-1-propan-2-yl-1,6-naphthyridin-2-one |
InChI |
InChI=1S/C11H11ClN2O/c1-7(2)14-9-5-10(12)13-6-8(9)3-4-11(14)15/h3-7H,1-2H3 |
InChI Key |
YHNVKOSBCMLYHM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C(=O)C=CC2=CN=C(C=C21)Cl |
Origin of Product |
United States |
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